molecular formula C13H17FO B14844017 3-(Cyclohexylmethyl)-2-fluorophenol

3-(Cyclohexylmethyl)-2-fluorophenol

Cat. No.: B14844017
M. Wt: 208.27 g/mol
InChI Key: UWPNBDGLKATGFX-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a cyclohexylmethyl substituent at the 3-position and a fluorine atom at the 2-position of the phenol ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and altered electronic effects, which are critical for interactions in biological systems.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

3-(cyclohexylmethyl)-2-fluorophenol

InChI

InChI=1S/C13H17FO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2

InChI Key

UWPNBDGLKATGFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-2-fluorophenol typically involves the introduction of a cyclohexylmethyl group to a fluorophenol core. One common method is through the alkylation of 2-fluorophenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-fluorophenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexylmethyl-2-fluorocyclohexanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexylmethyl-2-fluorocyclohexanol.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 3-(Cyclohexylmethyl)-2-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Cyclohexylmethyl-Substituted Compounds
  • Compound 1 (Cyclohexylmethyl-luteolin derivative): highlights that the addition of a cyclohexylmethyl group to luteolin (a flavonoid) at the C6 position drastically improves inhibitory activity against bacterial enzymes (IC50 = 0.05 µM vs. 4.4 µM for luteolin). This suggests that the bulky, hydrophobic cyclohexylmethyl group enhances binding affinity to hydrophobic pockets in target proteins .
Fluorophenol Derivatives
  • 3-Fluoro-2-methylphenol: This analog () has a methyl group instead of cyclohexylmethyl, resulting in lower molecular weight (142.14 g/mol vs. ~224.3 g/mol) and logP (~1.8 vs. ~3.5). The smaller substituent reduces steric hindrance but may compromise target affinity in hydrophobic environments .
  • CP 47,497: A cyclohexylphenol derivative () with a 5-alkyl substituent, this compound exemplifies how substitution patterns (e.g., 2-(3-hydroxycyclohexyl)phenol) influence receptor binding. The 2-fluoro group in 3-(Cyclohexylmethyl)-2-fluorophenol may similarly direct electronic effects, enhancing hydrogen bonding or dipole interactions .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Estimated logP Water Solubility (mg/mL)
This compound 3-Cyclohexylmethyl, 2-F ~224.3 ~3.5 Low (<1)
Luteolin None 286.24 ~2.4 Moderate (~0.1)
3-Fluoro-2-methylphenol 3-F, 2-Methyl 142.14 ~1.8 Moderate (~5)
CP 47,497 5-(1,1-Dimethylheptyl) ~360.5 ~6.0 Very Low (<0.1)

Key Observations :

  • The cyclohexylmethyl group in this compound increases logP by ~1.7 compared to 3-Fluoro-2-methylphenol, favoring lipid bilayer penetration.
  • Bulkier substituents (e.g., in CP 47,497) further elevate logP but may reduce solubility, necessitating formulation strategies for bioavailability .

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